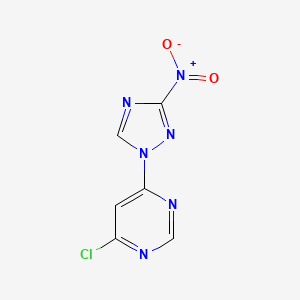
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and nitro groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-nitro-1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution of the chloro group by the triazole moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process .
化学反応の分析
Types of Reactions
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of 4-chloro-6-(3-amino-1H-1,2,4-triazol-1-yl)pyrimidine.
Oxidation: Formation of various oxidized pyrimidine derivatives.
科学的研究の応用
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its biological activity .
類似化合物との比較
Similar Compounds
- 4-chloro-6-(3-amino-1H-1,2,4-triazol-1-yl)pyrimidine
- 4-chloro-6-(3-methyl-1H-1,2,4-triazol-1-yl)pyrimidine
- 4-chloro-6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyrimidine
Uniqueness
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The nitro group enhances its potential as a prodrug that can be activated under specific conditions, while the chloro group allows for further functionalization .
特性
分子式 |
C6H3ClN6O2 |
|---|---|
分子量 |
226.58 g/mol |
IUPAC名 |
4-chloro-6-(3-nitro-1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H3ClN6O2/c7-4-1-5(9-2-8-4)12-3-10-6(11-12)13(14)15/h1-3H |
InChIキー |
RIHSZRXKLOKQNX-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















